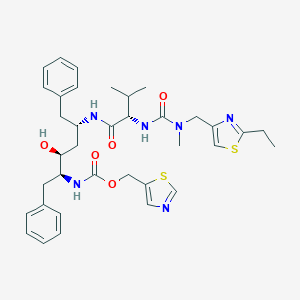

2-Desisopropyl-2-ethyl Ritonavir

Übersicht

Beschreibung

2-Desisopropyl-2-ethyl Ritonavir is a biochemical compound with the CAS Number 165315-26-4 . It is used for proteomics research .

Synthesis Analysis

The synthesis of Ritonavir, which is closely related to 2-Desisopropyl-2-ethyl Ritonavir, involves a process that permits the preparation of Ritonavir with only five intermediate stages using the same starting materials as those used in the process described in WO 94/14436 . An inexpensive reagent, such as bis-trichloromethyl carbonate (BTC), is used in two of the five stages .Molecular Structure Analysis

The molecular formula of 2-Desisopropyl-2-ethyl Ritonavir is C36H46N6O5S2 . The average mass is 706.918 Da and the monoisotopic mass is 706.297119 Da .Chemical Reactions Analysis

Ritonavir, a compound related to 2-Desisopropyl-2-ethyl Ritonavir, inhibits the HIV viral proteinase enzyme that normally cleaves the structural and replicative proteins that arise from major HIV genes, such as gag and pol .Physical And Chemical Properties Analysis

The molecular formula of 2-Desisopropyl-2-ethyl Ritonavir is C36H46N6O5S2 . The average mass is 706.918 Da and the monoisotopic mass is 706.297119 Da .Wissenschaftliche Forschungsanwendungen

Nanoformulation Development for Enhanced Bioavailability

Recent research has focused on the development of nanoformulations of Ritonavir, a key protease inhibitor used in HIV-AIDS treatment. These efforts aim to enhance the oral bioavailability of Ritonavir by improving its solubility. Some studies have also explored lymphatic targeting to bypass hepatic metabolism, although toxicity evaluations of these formulations are still needed. This approach represents a significant area of investigation given Ritonavir's limitations related to oral bioavailability and drug-induced toxicity (Jitta et al., 2022).

Analytical Methodologies

There is a comprehensive body of work on analytical methodologies for Ritonavir across various pharmaceutical and biological matrices. These methods encompass Chromatography, Spectrophotometry, Capillary electrophoresis, and LCMS/MS techniques for the quantification and detection of Ritonavir. This research supports the ongoing development and quality control of Ritonavir formulations, facilitating its effective use in HIV/AIDS treatment (Rajput & Edlabadkar, 2017).

Drug Interactions and Pharmacokinetics

Understanding the pharmacokinetics and drug interactions of Ritonavir, especially when used in combination with other antiretroviral agents, is crucial. Ritonavir's ability to boost the effectiveness of other protease inhibitors by inhibiting cytochrome P450 3A4 enzymes has been a key strategy in HIV treatment. This interaction enhances the plasma concentrations of co-administered protease inhibitors, allowing for lower dosages and potentially reducing side effects (El-sherif, Khoo, & Solas, 2015).

Repurposing for COVID-19 Treatment

Initial trials exploring the repurposing of Lopinavir/Ritonavir for COVID-19 treatment highlighted the potential for these drugs to impact SARS-CoV-2 infection. Although no clear benefits beyond standard care were observed, the genetic similarities among coronaviruses suggest that the efficacy of Lopinavir/Ritonavir against SARS-CoV-2, especially in the early phase of the disease, warrants further investigation (Magro et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[(2-ethyl-1,3-thiazol-4-yl)methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46N6O5S2/c1-5-32-38-28(22-48-32)20-42(4)35(45)41-33(24(2)3)34(44)39-27(16-25-12-8-6-9-13-25)18-31(43)30(17-26-14-10-7-11-15-26)40-36(46)47-21-29-19-37-23-49-29/h6-15,19,22-24,27,30-31,33,43H,5,16-18,20-21H2,1-4H3,(H,39,44)(H,40,46)(H,41,45)/t27-,30-,31-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEPOHCIXAAUDI-UDRKEFQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167921 | |

| Record name | 2-Desisopropyl-2-ethyl ritonavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Desisopropyl-2-ethyl Ritonavir | |

CAS RN |

165315-26-4 | |

| Record name | 2-Desisopropyl-2-ethyl ritonavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165315264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Desisopropyl-2-ethyl ritonavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DESISOPROPYL-2-ETHYL RITONAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M6X3D822N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

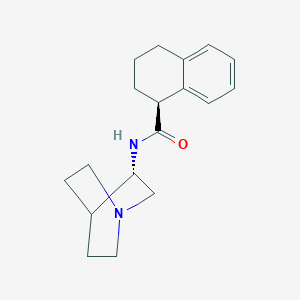

![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)

![4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B137671.png)

![N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B137677.png)

![1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B137681.png)

![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)